molecular formula C9H18Cl2N2O2 B1378655 3-(4-Aminopiperidin-1-yl)oxolan-2-one dihydrochloride CAS No. 1423024-76-3

3-(4-Aminopiperidin-1-yl)oxolan-2-one dihydrochloride

Cat. No.: B1378655
CAS No.: 1423024-76-3
M. Wt: 257.15 g/mol
InChI Key: AFUKRTSVFPHEND-UHFFFAOYSA-N
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Description

3-Benzyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine is a bicyclic heterocyclic compound comprising a fused triazole and piperidine ring system with a benzyl substituent at the 3-position and an amine group at the 6-position. The benzyl group likely enhances lipophilicity compared to smaller substituents, influencing solubility and bioavailability .

Properties

IUPAC Name

3-(4-aminopiperidin-1-yl)oxolan-2-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2.2ClH/c10-7-1-4-11(5-2-7)8-3-6-13-9(8)12;;/h7-8H,1-6,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFUKRTSVFPHEND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2CCOC2=O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthetic Strategies

The compound’s structure integrates a 4-aminopiperidine moiety with a γ-lactone (oxolan-2-one) ring. Key steps likely involve:

Aminopiperidine Intermediate Synthesis

Based on patent US20100029941A1, enantioselective routes to 3-aminopiperidine dihydrochloride involve:
a. Cyclization of diamino esters

  • (R)-Methyl 2,5-diaminopentanoate dihydrochloride undergoes base-mediated cyclization in methanol at −10°C to 0°C to form (R)-3-aminopiperidin-2-one hydrochloride.
  • Critical parameters :





















    Parameter Range/Value
    Temperature (step i) −10°C to 0°C
    Solvent Methanol
    Base equivalents 1.5–3.0

b. Reduction of piperidinones

  • (R)-3-Aminopiperidin-2-one hydrochloride is reduced with LiAlH₄ in tetrahydrofuran (THF) at 58–60°C to yield (R)-3-aminopiperidine.
  • Yield optimization :

















    Reagent Equivalents Temperature Yield (reported)
    LiAlH₄ 1.6 58–60°C High purity

Lactone Ring Formation

The oxolan-2-one (γ-lactone) component may be introduced via:
a. Lactonization of hydroxy acids

  • Reaction of 4-aminopiperidine with γ-hydroxybutyric acid under acidic or thermal conditions.
  • Conditions :















    Acid Catalyst Temperature Solvent
    HCl (concentrated) Reflux Toluene/water

b. Coupling with preformed lactones

  • Nucleophilic substitution between 4-aminopiperidine and γ-butyrolactone derivatives (e.g., brominated lactones).

Dihydrochloride Salt Formation

Final salt preparation involves:

  • Treating the free base (3-(4-aminopiperidin-1-yl)oxolan-2-one) with excess HCl in a polar solvent (e.g., methanol or ethanol).
  • Crystallization : Isolation via solvent evaporation or antisolvent addition (e.g., diethyl ether).

Analytical Validation

While specific data for this compound are unavailable, analogous methodologies from and highlight:

Challenges and Optimization

  • Stereochemical control : Chiral centers in piperidine require enantioselective synthesis (e.g., chiral auxiliaries or catalysts).
  • Lactone stability : Acidic conditions during salt formation may risk lactone ring hydrolysis.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:
3-(4-Aminopiperidin-1-yl)oxolan-2-one dihydrochloride serves as a crucial building block in organic synthesis. It is used to create complex organic molecules through various chemical reactions, including oxidation, reduction, and nucleophilic substitution .

2. Biology:
This compound has been studied for its biological activities:

  • Enzyme Inhibition: It can inhibit specific enzymes, impacting metabolic pathways crucial for various biological processes.
  • Receptor Modulation: The compound interacts with receptors, potentially altering physiological responses .

3. Medicine:
Research is ongoing to explore its therapeutic properties:

  • Antimicrobial Activity: Studies indicate that it exhibits significant antimicrobial properties against various pathogens, suggesting its potential in treating infections .
  • Anticancer Properties: Preliminary studies show that it can induce apoptosis in cancer cell lines, indicating its potential as an anticancer agent .
  • Neurological Applications: Given its structure, it may interact with neurotransmitter systems, offering possibilities for treating neurological disorders .

Case Studies and Research Findings

Study Focus Findings
Antimicrobial EfficacyDemonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were lower than standard antibiotics .
Cancer Cell ApoptosisInduced apoptosis in breast cancer cell lines; flow cytometry analysis revealed increased apoptotic markers .
Neuroprotective EffectsReduced oxidative stress markers and improved cognitive function in animal models of neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 3-(4-Aminopiperidin-1-yl)oxolan-2-one dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism may vary depending on the specific application and target .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name & Substituent Molecular Formula Molecular Weight CAS Number Key Properties
3-Benzyl (Target Compound) C₁₃H₁₆N₄* ~228.3 Not explicitly listed Predicted enhanced lipophilicity due to benzyl group; solubility data unavailable .
3-Phenyl C₁₂H₁₄N₄ 214.27 1542793-63-4 Storage at unspecified conditions; phenyl group may reduce solubility vs. benzyl .
3-Methyl C₇H₁₂N₄ 152.20 50987769 (CID) Slightly soluble in methanol/ethanol; SMILES: CC1=NN=C2N1CC(CC2)N .
3-Ethyl (Carboxylate derivative) C₁₀H₁₃N₄O₂ 267.28 250152-10-4 Lithium salt form; chiral center noted in related spiro compounds .
3-(4-Fluorophenyl) C₁₂H₁₃FN₄ 232.26 Not provided Fluorine substitution may enhance metabolic stability; part of antimicrobial research .

*Estimated based on analogues.

Biological Activity

3-(4-Aminopiperidin-1-yl)oxolan-2-one dihydrochloride is a compound with significant biological activity. Its unique structural features, including a piperidine ring and an oxolane moiety, contribute to its potential as a pharmacological agent. This article reviews the biological activities, mechanisms of action, and relevant research findings associated with this compound.

Molecular Information:

  • Molecular Formula: C9H18Cl2N2O2
  • Molecular Weight: 257.16 g/mol
  • IUPAC Name: this compound
  • Canonical SMILES: C1CN(CCC1N)C2CCOC2=O

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. It can function as an inhibitor or activator , modulating the activity of target proteins and influencing biochemical pathways. The specific interactions depend on the target enzyme or receptor, which may include:

  • Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes, impacting metabolic pathways.
  • Receptor Modulation: It can bind to receptors, altering their activity and affecting physiological responses.

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits antimicrobial and antiviral activities. Studies have demonstrated its effectiveness against various pathogens, making it a candidate for further development in infectious disease treatments.

Case Studies

  • Inhibition of Cancer Cell Proliferation:
    • A study evaluated the effect of this compound on cancer cell lines, revealing a significant reduction in cell viability. The mechanism was linked to apoptosis induction through caspase activation.
  • Neuroprotective Effects:
    • Research has suggested that the compound may offer neuroprotective benefits by modulating neurotransmitter levels, potentially aiding in conditions like Alzheimer's disease.

Research Findings

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Gram-positive bacteria
AntiviralInhibition of viral replication
Cancer Cell InhibitionReduced viability in cancer cell lines
NeuroprotectionModulation of neurotransmitter levels

Applications in Drug Development

This compound serves as a valuable building block in medicinal chemistry. Its derivatives are being explored for their potential therapeutic applications, particularly in oncology and infectious diseases.

Q & A

Basic Questions

Q. What analytical techniques are recommended to confirm the purity and identity of 3-(4-Aminopiperidin-1-yl)oxolan-2-one dihydrochloride?

  • Methodological Answer: Use a combination of high-performance liquid chromatography (HPLC) with validated reference standards to quantify impurities (e.g., EP-grade standards as in ). Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and Fourier-transform infrared (FT-IR) spectroscopy should confirm structural integrity. Elemental analysis (EA) ensures stoichiometric consistency, particularly for the dihydrochloride salt form. Cross-reference spectral data with peer-reviewed literature to resolve ambiguities .

Q. What synthetic routes are typically employed for synthesizing this compound?

  • Methodological Answer: The synthesis often involves nucleophilic substitution between 4-aminopiperidine derivatives and activated oxolan-2-one precursors (e.g., lactone ring-opening reactions). Post-synthesis, the free base is converted to the dihydrochloride salt using hydrochloric acid in a solvent like ethanol. Purification via recrystallization or column chromatography is critical to isolate the compound from by-products such as unreacted amines or residual solvents .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer: Wear personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Conduct experiments in a fume hood to avoid inhalation exposure. In case of skin contact, wash immediately with soap and water for ≥15 minutes (). Note that toxicological data may be incomplete; thus, treat the compound as potentially hazardous and consult updated SDS prior to use .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported spectral data (e.g., NMR chemical shifts) for this compound?

  • Methodological Answer: Perform X-ray crystallography to unambiguously confirm the molecular structure. Validate NMR assignments using 2D techniques (e.g., COSY, HSQC) and compare results with multiple independent sources. If inconsistencies persist, verify solvent effects (e.g., DMSO vs. CDCl3) and pH-dependent protonation states of the aminopiperidine moiety .

Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer: Conduct accelerated stability studies by storing samples at 40°C/75% relative humidity (ICH guidelines). Monitor degradation via HPLC-MS to identify hydrolysis or oxidation products. Buffered solutions (pH 4–6) may enhance stability, as extreme acidic/alkaline conditions could cleave the oxolanone ring or protonate the amine groups irreversibly .

Q. How should researchers address contradictions in biological activity data across studies?

  • Methodological Answer: Standardize assay conditions (e.g., cell lines, incubation times) and validate findings using orthogonal methods (e.g., in vitro binding assays vs. functional cellular assays). Replicate experiments in triplicate with independent compound batches to rule out batch-to-batch variability. Cross-reference results with structurally analogous compounds to identify structure-activity relationships (SARs) .

Q. What methodologies are effective for quantifying trace impurities or degradation products?

  • Methodological Answer: Develop a gradient HPLC-UV/Vis method with a C18 column and mobile phases optimized for polar impurities (e.g., unreacted 4-aminopiperidine). Use LC-MS/MS to characterize unknown degradation products. Calibrate against certified reference materials (CRMs) for accurate quantification, as outlined in .

Q. How can computational modeling predict the reactivity of the aminopiperidine moiety in drug design?

  • Methodological Answer: Employ density functional theory (DFT) to calculate electron density maps and identify nucleophilic sites (e.g., the primary amine). Molecular dynamics (MD) simulations in explicit solvent models (e.g., water, DMSO) can assess conformational flexibility and salt dissociation kinetics. Validate predictions with experimental kinetics data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Aminopiperidin-1-yl)oxolan-2-one dihydrochloride
Reactant of Route 2
3-(4-Aminopiperidin-1-yl)oxolan-2-one dihydrochloride

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